molecular formula C9H11N3O B3032092 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042973-83-0

5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B3032092
CAS RN: 1042973-83-0
M. Wt: 177.20
InChI Key: UNNHPBKQJQMOBS-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, more commonly known as AMQ, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a unique structure, consisting of a five-membered ring with an amino group, a methyl group, and two hydroxyl groups. AMQ is a versatile compound, with a variety of applications in both biochemical and physiological research.

Scientific Research Applications

AMQ has a variety of applications in scientific research. It has been used in the synthesis of a wide range of organic compounds, such as quinazolinones, benzoxazinones, and benzimidazoles. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles. Additionally, AMQ has been used in the synthesis of drugs, such as antibiotics and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of AMQ is not yet fully understood. However, research suggests that the compound may act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are compounds involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX, AMQ may be able to reduce the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMQ are not yet fully understood. However, research suggests that the compound may have anti-inflammatory and analgesic effects. Additionally, AMQ has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using AMQ in lab experiments is its versatility. The compound can be used in a wide range of synthetic reactions, making it a useful tool for organic synthesis. Additionally, its ability to inhibit the activity of COX makes it a useful tool for studying the role of prostaglandins in inflammation, pain, and fever.
However, there are some limitations to using AMQ in lab experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is unstable in acidic and basic conditions, making it difficult to use in certain types of reactions.

Future Directions

There are a number of potential future directions for research on AMQ. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the mechanism of action of AMQ and its biochemical and physiological effects. Furthermore, research could be done to explore the potential therapeutic applications of AMQ, such as its use as an anti-inflammatory or anti-cancer drug. Finally, further research could be done to improve the solubility and stability of AMQ in various conditions, making it easier to use in lab experiments.

properties

IUPAC Name

5-amino-1-methyl-3,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHPBKQJQMOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2CNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725608
Record name 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS RN

1042973-83-0
Record name 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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